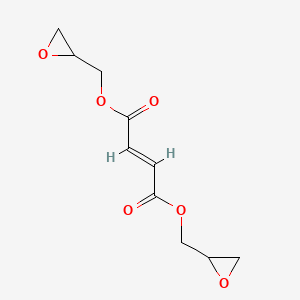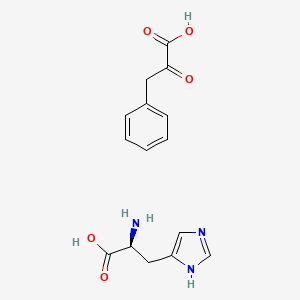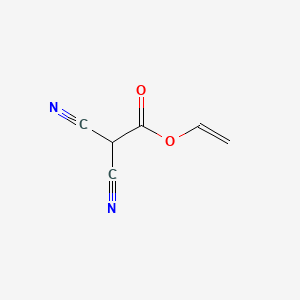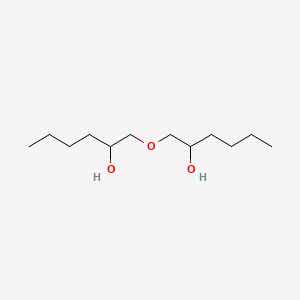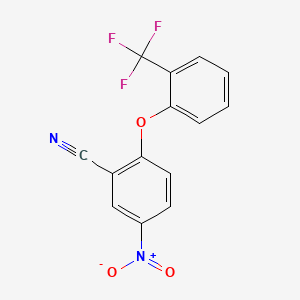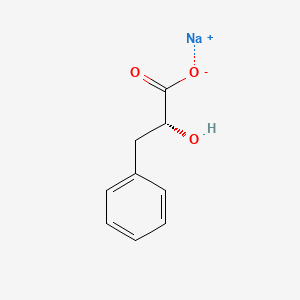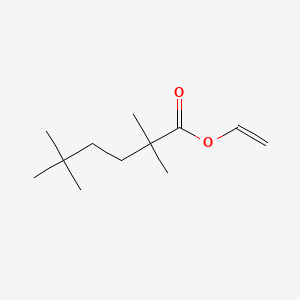
3,3-Dichlorohexahydro-3H-benzofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichlorohexahydro-3H-benzofuran-2-one is a chemical compound with the molecular formula C8H10Cl2O2 It is a derivative of benzofuran, characterized by the presence of two chlorine atoms and a hexahydro-3H-benzofuran-2-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorohexahydro-3H-benzofuran-2-one typically involves the chlorination of hexahydro-3H-benzofuran-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and yield while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can further improve the scalability and economic viability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichlorohexahydro-3H-benzofuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dechlorinated or hydrogenated derivatives. Substitution reactions can result in the formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
3,3-Dichlorohexahydro-3H-benzofuran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dichlorohexahydro-3H-benzofuran-2-one involves its interaction with specific molecular targets. The chlorine atoms and the benzofuran ring structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dichlorobenzofuran: Similar structure but lacks the hexahydro and 3H-benzofuran-2-one components.
3,3-Dichloro-2(3H)-benzofuranone: Similar but with different hydrogenation and ring structure.
Uniqueness
3,3-Dichlorohexahydro-3H-benzofuran-2-one is unique due to its specific combination of chlorine atoms and the hexahydro-3H-benzofuran-2-one structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
72406-97-4 |
|---|---|
Formule moléculaire |
C8H10Cl2O2 |
Poids moléculaire |
209.07 g/mol |
Nom IUPAC |
3,3-dichloro-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C8H10Cl2O2/c9-8(10)5-3-1-2-4-6(5)12-7(8)11/h5-6H,1-4H2 |
Clé InChI |
HZOSGSRPCDQQKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(C(=O)O2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)


